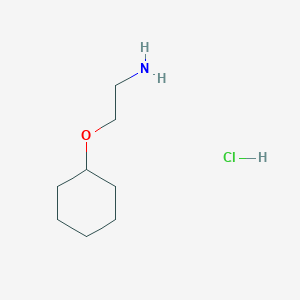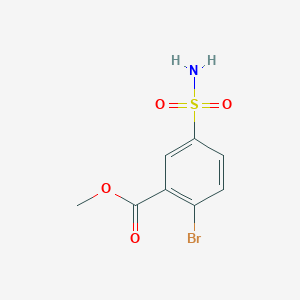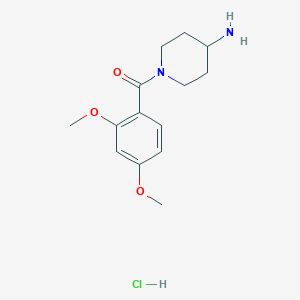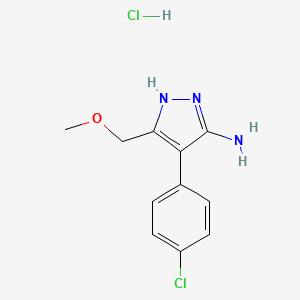
2-(Cyclohexyloxy)ethylamine hydrochloride
Overview
Description
2-(Cyclohexyloxy)ethylamine hydrochloride is an organic compound with the molecular formula C8H18ClNO. It is a derivative of ethylamine, where the ethylamine moiety is substituted with a cyclohexyloxy group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexyloxy)ethylamine hydrochloride typically involves the reaction of 2-(cyclohexyloxy)ethanol with ammonia or an amine source under acidic conditions to form the amine, followed by the addition of hydrochloric acid to yield the hydrochloride salt. The reaction can be summarized as follows:
-
Formation of 2-(Cyclohexyloxy)ethylamine:
- Reaction:
C6H11OCH2CH2OH+NH3→C6H11OCH2CH2NH2+H2O
Reactants: 2-(Cyclohexyloxy)ethanol, Ammonia (NH3) or an amine source
Conditions: Acidic medium, typically using a catalyst such as sulfuric acid (H2SO4)
- Reaction:
-
Formation of Hydrochloride Salt:
- Reactants: 2-(Cyclohexyloxy)ethylamine, Hydrochloric acid (HCl)
- Conditions: Aqueous medium
- Reaction:
C6H11OCH2CH2NH2+HCl→C6H11OCH2CH2NH3Cl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclohexyloxy)ethylamine hydrochloride can undergo various chemical reactions, including:
- Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles under specific conditions.
- Reduction: The compound can be reduced to form secondary or tertiary amines.
- Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
- Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
- Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
- Oxidation: Oximes, nitriles
- Reduction: Secondary or tertiary amines
- Substitution: Various substituted amines
Scientific Research Applications
2-(Cyclohexyloxy)ethylamine hydrochloride has diverse applications in scientific research:
- Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
- Biology: Employed in the study of amine transport and metabolism.
- Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
- Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohexyloxy)ethylamine hydrochloride involves its interaction with biological targets, primarily through its amine group. It can act as a ligand for various receptors or enzymes, influencing biochemical pathways. The cyclohexyloxy group provides steric hindrance, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2-(Cyclohexyloxy)ethanol: The precursor in the synthesis of 2-(Cyclohexyloxy)ethylamine hydrochloride.
- Cyclohexylamine: A simpler amine with similar structural features but lacking the ethoxy group.
- 2-(Cyclohexyloxy)ethylamine: The free base form of the hydrochloride salt.
Uniqueness: this compound is unique due to the presence of both the cyclohexyloxy and ethylamine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their scientific endeavors.
Properties
IUPAC Name |
2-cyclohexyloxyethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h8H,1-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXZQIXNOIOPRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672571 | |
| Record name | 2-(Cyclohexyloxy)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193387-70-0 | |
| Record name | 2-(Cyclohexyloxy)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-aminoethoxy)cyclohexane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Methylamino)methyl]phenol hydrochloride](/img/structure/B1419352.png)

![4-{[3-(Chloromethyl)-1,2-oxazol-5-yl]methyl}morpholine](/img/structure/B1419357.png)


![1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1419360.png)


![1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-amine](/img/structure/B1419364.png)



![[3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine hydrochloride](/img/structure/B1419370.png)
